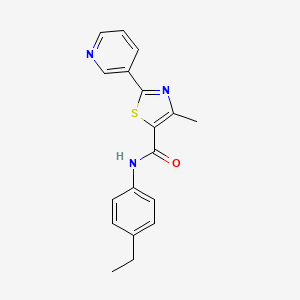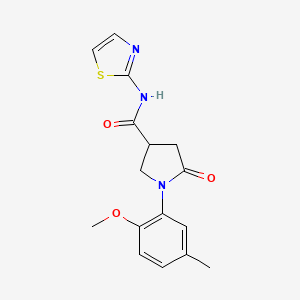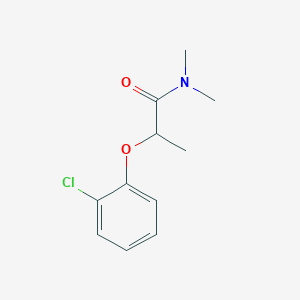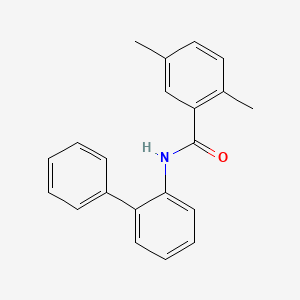![molecular formula C16H22N2O3 B4843499 ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate
描述
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate, also known as CX-4945, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2004 by a team of researchers led by Dr. Robert Abraham at the University of Pennsylvania. Since then, CX-4945 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Its overexpression in cancer cells has been linked to increased cell proliferation, survival, and resistance to chemotherapy. The inhibition of CK2 by ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to induce apoptosis and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects
ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of various substrates involved in cell proliferation, survival, and DNA repair. It has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. In addition, ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate is its specificity for CK2 inhibition. Unlike other kinase inhibitors, ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has minimal off-target effects and does not inhibit other kinases involved in cellular processes. This makes it a valuable tool for studying the role of CK2 in cancer biology. However, one of the limitations of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the development of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate as a potential cancer therapeutic. One direction is the identification of biomarkers that can predict the response of cancer cells to ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate treatment. Another direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate. In addition, the combination of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate with other chemotherapy agents and immunotherapies is also an area of active research. Finally, the clinical development of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate as a cancer therapeutic is also an important future direction.
科学研究应用
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a protein called protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer cells, and its inhibition by ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to induce cell death and inhibit tumor growth.
属性
IUPAC Name |
ethyl N-[3-(cyclohexanecarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)18-14-10-6-9-13(11-14)17-15(19)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUMUIVLCKJYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)

![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)

![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)